

# ATX-0114: A Technical Guide to its Discovery and Development

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## Compound of Interest

Compound Name: ATX-0114

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## Introduction

**ATX-0114**, also known as Arcturus lipid 2 or Lipid 2,2(8,8) 4C CH<sub>3</sub>, is a novel, synthetic ionizable cationic lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of RNA-based therapeutics. Its unique structural features enable the efficient encapsulation and intracellular delivery of payloads such as small interfering RNA (siRNA) and messenger RNA (mRNA). This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of **ATX-0114**, with a focus on its chemical properties, synthesis, and role in mediating potent gene silencing in vivo.

## Physicochemical Properties

A summary of the key physicochemical properties of **ATX-0114** is presented in Table 1. The ionizable nature of **ATX-0114**, characterized by its pKa of 6.69, is central to its function. At acidic pH, such as within an endosome, the lipid becomes protonated, facilitating interaction with and disruption of the endosomal membrane, leading to the release of the RNA payload into the cytoplasm.

Property	Value	Reference
Chemical Name	Lipid 2,2(8,8) 4C CH3	[1][2]
Alternate Name	Arcturus lipid 2 (ATX-0114)	[1]
CAS Number	2230647-30-8	[1]
Molecular Formula	C <sub>37</sub> H <sub>70</sub> N <sub>2</sub> O <sub>5</sub> S	[3]
Molecular Weight	655.03 g/mol	[3]
pKa	6.69	[1][2]

## Discovery and Development History

**ATX-0114** was developed by Arcturus Therapeutics as part of a broader effort to create novel ionizable lipids for potent and safe delivery of nucleic acid-based medicines. The discovery of **ATX-0114** is detailed in a series of patents, with U.S. Patent 9,670,152B2, "Ionizable cationic lipid for RNA delivery," being a key document outlining the synthesis and screening of a library of novel lipids.[4]

The development strategy involved the rational design and synthesis of a diverse range of ionizable lipids with variations in their head, linker, and tail domains. These lipids were then formulated into LNPs and screened for their ability to deliver siRNA and mediate gene silencing in vivo. The primary preclinical model used for this screening was the measurement of Factor VII protein knockdown in mice, a well-established assay for evaluating the efficacy of liver-targeted siRNA delivery systems.[5] Through this screening process, **ATX-0114** was identified as a lead candidate demonstrating high potency.

## Preclinical Efficacy: In Vivo Factor VII Knockdown

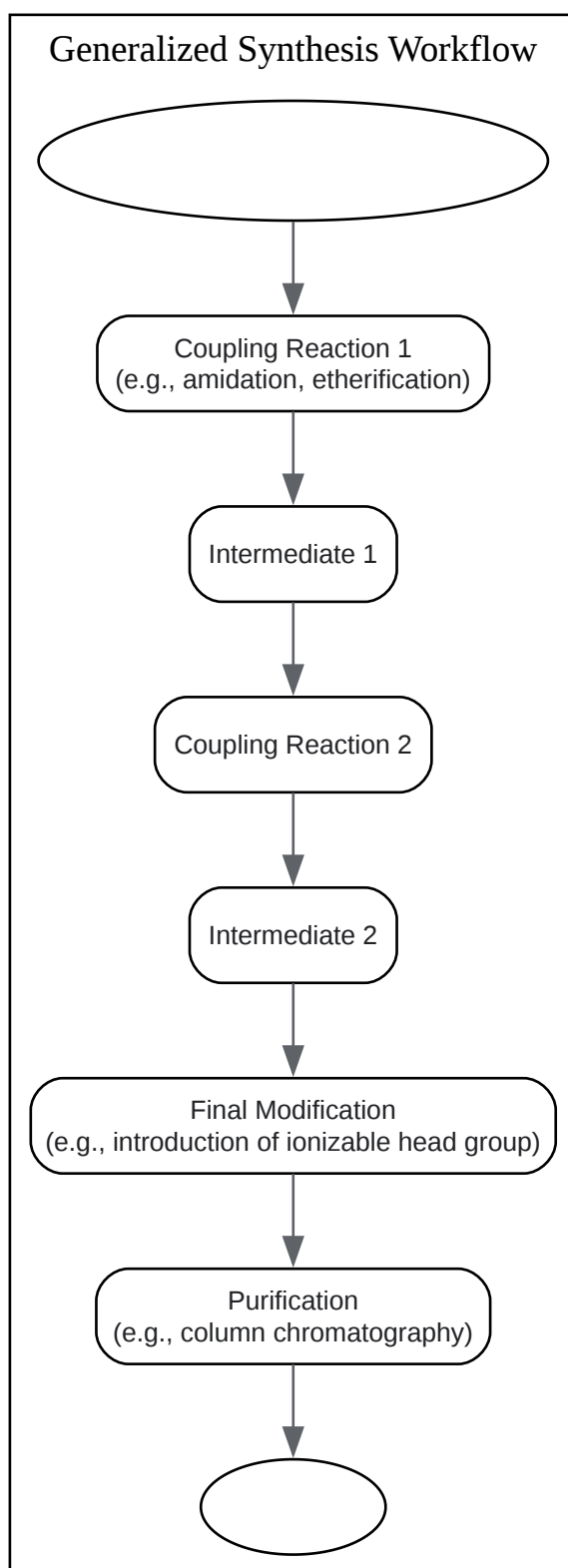
The in vivo efficacy of **ATX-0114** was primarily assessed by its ability to deliver siRNA targeting Factor VII, a blood coagulation factor produced in the liver. In these studies, LNPs containing **ATX-0114** and encapsulating Factor VII siRNA were administered to mice. The results demonstrated that these LNPs could achieve a significant, dose-dependent reduction in plasma Factor VII levels. Notably, formulations containing **ATX-0114** have been reported to decrease plasma Factor VII protein levels by up to 90% in mice.[1][2]

While a detailed side-by-side comparison with a large number of other lipids from the original screening studies is not publicly available in a tabular format, the 90% knockdown efficiency highlights the potency of **ATX-0114**-containing LNPs. This level of gene silencing established **ATX-0114** as a promising lipid for the development of RNA therapeutics.

## Experimental Protocols

### Synthesis of ATX-0114

While a detailed, step-by-step synthesis protocol for **ATX-0114** is proprietary and not fully disclosed in the public domain, the foundational patent (US9670152B2) provides a general synthetic scheme for this class of ionizable lipids.<sup>[4]</sup> The synthesis generally involves a multi-step process. The following is a representative, generalized workflow based on the patent's disclosure for analogous compounds.

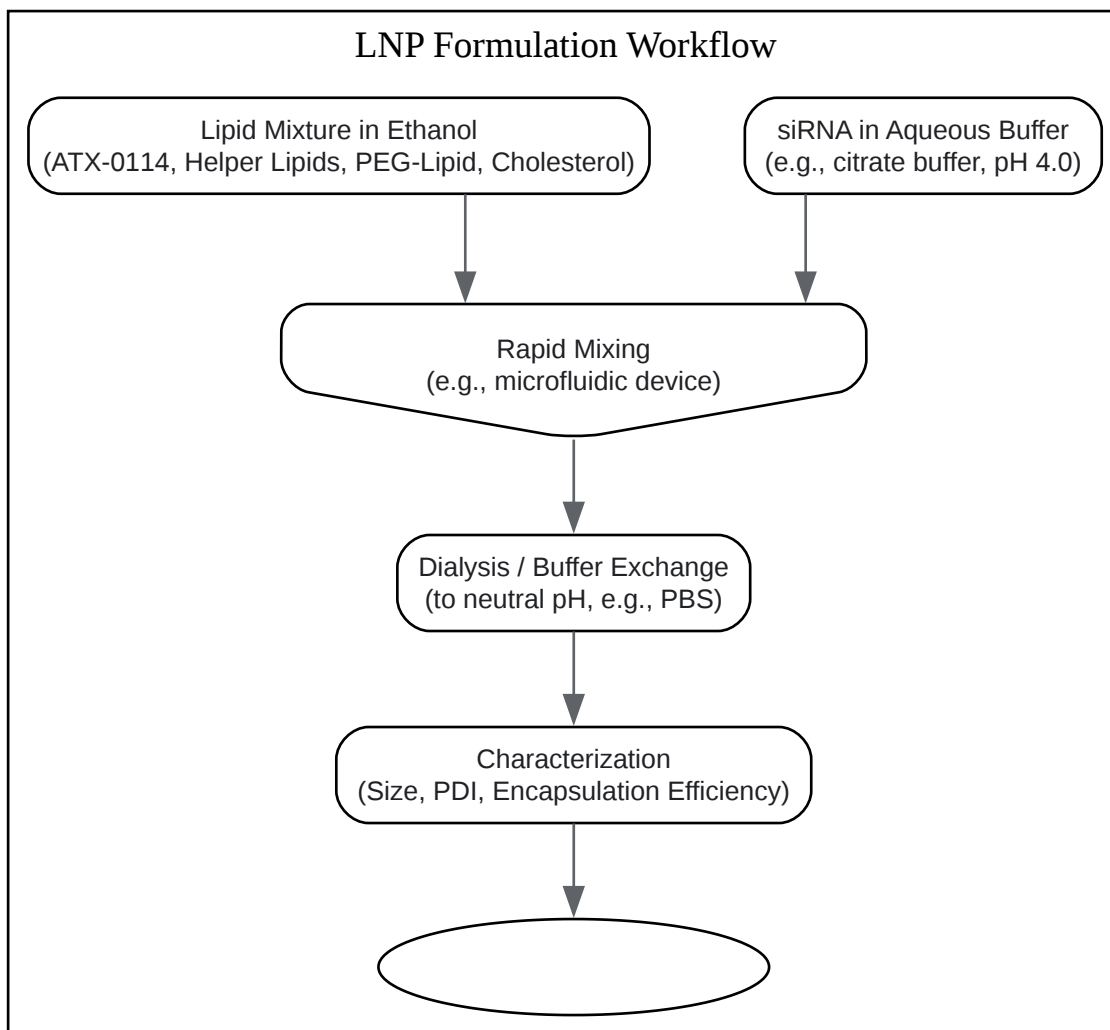


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A generalized synthetic workflow for ionizable lipids of the **ATX-0114** class.

## Lipid Nanoparticle (LNP) Formulation

The formulation of LNPs containing **ATX-0114** for siRNA delivery is a critical step for ensuring efficacy. A typical protocol involves the rapid mixing of a lipid mixture in an organic solvent (e.g., ethanol) with an aqueous solution of siRNA at a specific pH. This process leads to the self-assembly of the lipids and the encapsulation of the siRNA.



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A typical workflow for the formulation of siRNA-loaded lipid nanoparticles.

LNP Composition: A common molar ratio for the lipid components in the formulation is:

- Ionizable Lipid (**ATX-0114**): 40-50%

- Helper Lipid (e.g., DSPC): 10%
- Cholesterol: 40-50%
- PEG-Lipid (e.g., DMG-PEG2000): 1-2%

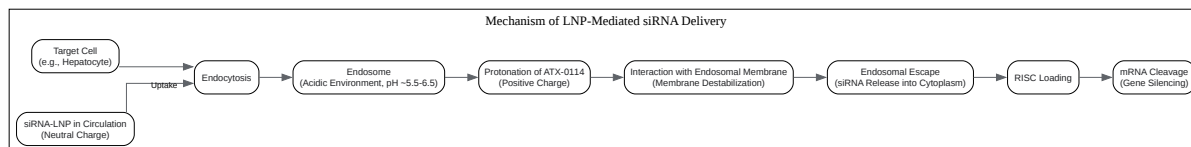
## In Vivo Factor VII Knockdown Assay

The preclinical efficacy of **ATX-0114**-formulated LNPs was evaluated using a mouse model of Factor VII knockdown. The following is a representative protocol for such an experiment.

- Animal Model: C57BL/6 mice are typically used.
- LNP Administration: The siRNA-LNP formulation is diluted in sterile phosphate-buffered saline (PBS) and administered to the mice via a single intravenous (tail vein) injection. Doses are typically calculated based on the amount of siRNA per kilogram of body weight.
- Sample Collection: At a predetermined time point post-injection (e.g., 48 hours), blood samples are collected from the mice.
- Plasma Preparation: The blood is processed to isolate plasma.
- Factor VII Measurement: The concentration of Factor VII in the plasma is quantified using a commercially available chromogenic assay.
- Data Analysis: The Factor VII levels in the treated groups are compared to those in a control group (e.g., mice treated with PBS or LNPs containing a non-targeting control siRNA). The percentage of Factor VII knockdown is then calculated.

## Mechanism of Action: LNP-Mediated Intracellular Delivery

The primary role of **ATX-0114** is to facilitate the intracellular delivery of its RNA payload. The mechanism of action is a multi-step process that is characteristic of ionizable lipid-based LNP systems.



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### Signaling pathway for LNP-mediated intracellular delivery of siRNA.

Upon intravenous administration, the LNPs, which are neutral at physiological pH, circulate in the bloodstream. They are taken up by target cells, primarily hepatocytes in the case of systemic delivery, through endocytosis. Inside the endosome, the lower pH environment leads to the protonation of the ionizable amine group of **ATX-0114**. This acquisition of a positive charge is thought to promote the interaction of the LNP with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the siRNA into the cytoplasm. Once in the cytoplasm, the siRNA can engage with the RNA-induced silencing complex (RISC) to mediate the cleavage of its target mRNA, resulting in gene silencing.

## Conclusion

**ATX-0114** is a potent ionizable cationic lipid that has played a significant role in the advancement of RNAi therapeutics. Its discovery and development by Arcturus Therapeutics have provided a valuable tool for the efficient in vivo delivery of siRNA, as demonstrated by the high levels of Factor VII knockdown in preclinical models. The physicochemical properties of **ATX-0114**, particularly its pKa, are key to its function in mediating endosomal escape. While specific details of its synthesis and comprehensive comparative efficacy data remain proprietary, the available information underscores its importance as a component of next-generation nucleic acid delivery platforms. Further research and clinical development involving **ATX-0114** and structurally related lipids will continue to drive innovation in the field of genetic medicine.

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